molecular formula C15H13NO3S2 B2360135 3-[4-Oxo-5-(3-phenyl-allylidene)-2-thioxo-thiazolidin-3-yl]-propionic acid CAS No. 7025-17-4

3-[4-Oxo-5-(3-phenyl-allylidene)-2-thioxo-thiazolidin-3-yl]-propionic acid

Cat. No. B2360135
CAS RN: 7025-17-4
M. Wt: 319.39
InChI Key: FCFWOZQHXOJVMA-HCFISPQYSA-N
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Description

The compound “3-[4-Oxo-5-(3-phenyl-allylidene)-2-thioxo-thiazolidin-3-yl]-propionic acid” is a derivative of thiazolidine . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .


Molecular Structure Analysis

The molecular formula of the compound is C15H13NO3S2 . It contains a thiazolidine core, which is a five-membered heterocycle system having sulfur at the first position and nitrogen at the third position .

Scientific Research Applications

Optical Properties and Synthesis

  • The compound and its derivatives like 4-(3-Allyl-4-oxo-2-thioxo-thiazolidin-5-ylazo) salicylic acid have been synthesized and characterized, with their linear and nonlinear optical properties explored. This includes studies on their optical energy gap, electronic transition type, and the effects of UV radiation on their absorption and emission spectra, demonstrating potential applications in the field of materials science and photonics (El-Ghamaz, El-Sonbati, & Serag, 2018).

Antifungal and Antibacterial Properties

  • Rhodanineacetic acid derivatives, structurally similar to the compound, have been prepared and analyzed for their potential antifungal properties, with some showing significant activity against various fungal species. This indicates possible applications in developing new antifungal agents (Doležel et al., 2009).
  • Other derivatives have been synthesized and evaluated for their antimicrobial effects against a range of bacteria, mycobacteria, and fungi, with specific derivatives showing high activity against Mycobacterium tuberculosis, suggesting potential applications in the treatment of tuberculosis and other bacterial infections (Krátký, Vinšová, & Stolaříková, 2017).

Antioxidant Activity

  • Certain thiazolidin-4-one derivatives of the compound have shown potential antioxidant effects, comparable to standard antioxidants like ascorbic acid. This hints at possible applications in the field of nutraceuticals or as protective agents against oxidative stress-related damages (Apotrosoaei et al., 2014).

Cellular Immunity and Antitumor Activity

  • The compound has demonstrated selective activating effects on certain parts of cellular immunity and phagocytic activity in in vivo studies involving laboratory animals, indicating potential therapeutic applications in modulating immune responses or in the treatment of certain immune-related disorders. It also showed antifungal properties and did not cause cellular immunodeficiency, making it a candidate for further study as a drug-like molecule with antifungal and antitumor effects (Konechnyi et al., 2021).

Mechanism of Action

While the specific mechanism of action for “3-[4-Oxo-5-(3-phenyl-allylidene)-2-thioxo-thiazolidin-3-yl]-propionic acid” is not available in the retrieved papers, thiazolidine derivatives are known to exhibit varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

properties

IUPAC Name

3-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S2/c17-13(18)9-10-16-14(19)12(21-15(16)20)8-4-7-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,18)/b7-4+,12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFWOZQHXOJVMA-HCFISPQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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